molecular formula C7H6F3NO3 B13589637 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid

3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid

Cat. No.: B13589637
M. Wt: 209.12 g/mol
InChI Key: WPMNQQVURVNVPJ-UHFFFAOYSA-N
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Description

3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3,3,3-trifluoropropylamine with an appropriate oxazole precursor under controlled conditions. One common method includes the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent to synthesize a highly hydrophobic mesoporous silica . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid stands out due to its oxazole ring, which imparts additional stability and reactivity compared to other fluorinated compounds. This unique structure makes it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)14-11-4/h3H,1-2H2,(H,12,13)

InChI Key

WPMNQQVURVNVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CCC(F)(F)F)C(=O)O

Origin of Product

United States

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